3-{1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid is a complex organic compound featuring a pyrrole ring substituted with a phenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-{1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and thiophene-containing molecules. Examples include:
Thiopropamine: A stimulant drug with a thiophene ring.
Imidazole derivatives: Compounds with a five-membered ring containing nitrogen atoms.
Uniqueness
What sets 3-{1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid apart is its unique combination of a pyrrole ring with both a phenyl and a thiophene substituent. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21NO2S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-[1-(4-propan-2-ylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H21NO2S/c1-14(2)15-5-7-16(8-6-15)21-17(10-12-20(22)23)9-11-18(21)19-4-3-13-24-19/h3-9,11,13-14H,10,12H2,1-2H3,(H,22,23) |
InChI Key |
ZOPGVOZYBCXHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Origin of Product |
United States |
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